6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
Properties
Molecular Formula |
C9H7BrFNO2 |
|---|---|
Molecular Weight |
260.06 g/mol |
IUPAC Name |
6-bromo-8-fluoro-2-methyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C9H7BrFNO2/c1-4-9(13)12-7-3-5(10)2-6(11)8(7)14-4/h2-4H,1H3,(H,12,13) |
InChI Key |
KPKGNNGKSSRWQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C(=CC(=C2)Br)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally follows a sequence of:
- Construction of the benzoxazinone core
- Introduction of halogen substituents (bromine and fluorine) at specific positions on the aromatic ring
- Alkylation to introduce the methyl group at the 2-position of the oxazinone ring
This involves multi-step organic transformations including:
- Halogenation reactions
- Cyclization processes
- Alkylation or methylation reactions
Preparation of the Benzoxazinone Core
The benzoxazinone ring system is typically prepared by cyclization of ortho-halogenated phenols with appropriate nitrogen-containing reagents under palladium-catalyzed carbonylation or other cyclization conditions.
- A palladium-catalyzed carbonylation–cyclization sequence using ortho-halophenols and cyanamide has been shown to efficiently yield benzoxazinone derivatives under mild conditions without the need for external CO gas.
- This method is advantageous for its mild reaction conditions, good substrate compatibility, and facile product isolation by precipitation.
Methylation at the 2-Position
- The methyl group at the 2-position of the oxazinone ring is typically introduced via alkylation reactions.
- One reported approach involves the methylation of the oxazinone nitrogen or carbon center using methylating agents after the formation of the benzoxazinone core.
- Alternatively, methyl-substituted precursors can be used to build the ring system directly with the methyl group in place.
Comparative Data Table of Preparation Parameters
Research Findings and Methodological Insights
- The palladium-catalyzed carbonylation–cyclization method offers a mild, efficient, and scalable route to benzoxazinone derivatives, avoiding the use of toxic CO gas and harsh conditions.
- One-pot convergent synthesis protocols utilizing Mitsunobu reactions and sequential cyclization have been developed for related benzoxazinyl-oxazolidinones, achieving high yields and stereoselectivity, which could be adapted for benzoxazinone derivatives.
- Alkylation and halogenation steps require careful control of reaction conditions to ensure regioselectivity and to avoid side reactions such as over-halogenation or demethylation.
- Purification typically involves silica gel column chromatography, and yields vary depending on reaction scale and substrate purity.
Chemical Reactions Analysis
Types of Reactions
®-6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of halogen atoms.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds with different substituents replacing the halogen atoms.
Scientific Research Applications
®-6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential effects and mechanisms of action in biological systems.
Mechanism of Action
The mechanism of action of ®-6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through non-covalent interactions, leading to modulation of their activity. The pathways involved can include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in gene expression. Detailed studies are required to elucidate the precise molecular mechanisms and identify the key targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, and properties:
Key Observations:
Halogen Effects :
- Bromine at position 6 or 7 is common in bioactive compounds (e.g., anticancer agents in ).
- Fluorine at position 5 (as in ) enhances metabolic stability and receptor binding compared to position 8 in the target compound.
- Chlorine (e.g., ) increases molecular weight and lipophilicity but may reduce solubility.
Methoxy substituents (e.g., ) introduce hydrogen-bonding capabilities but reduce electrophilicity.
Biological Activity :
Biological Activity
6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a synthetic compound that has attracted interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Bromine atom at position 6
- Fluorine atom at position 8
- Methyl group at position 2
The molecular formula is with a molecular weight of approximately 260.06 g/mol. Its unique structure contributes to its pharmacological properties and biological activities.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study involving various derivatives showed that compounds with halogen substitutions demonstrated enhanced antiproliferative activity against several cancer cell lines, including A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer) .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 6n | A549 | 5.9 ± 1.69 |
| SW-480 | 2.3 ± 5.91 | |
| MCF-7 | 5.65 ± 2.33 | |
| Cisplatin | A549 | 15.37 |
| SW-480 | 16.1 | |
| MCF-7 | 3.2 |
The compound demonstrated a dose-dependent induction of apoptosis in the A549 cell line, with significant accumulation in the S-phase of the cell cycle observed through flow cytometric analysis .
The mechanism of action appears to involve the inhibition of key pathways associated with cell proliferation and survival. The presence of halogen atoms enhances binding affinity to target proteins, potentially affecting signaling pathways involved in cancer progression.
Study on Structure-Activity Relationship (SAR)
A detailed investigation into the structure-activity relationship (SAR) of related compounds revealed that the presence of electron-withdrawing groups such as bromine and fluorine significantly enhances biological activity. Compounds with substitutions at the para position on the phenyl ring exhibited greater efficacy compared to those with substitutions at the meta position .
Cytotoxicity Screening
In vitro cytotoxicity screening against normal lung cells (MRC-5) indicated a selective activity profile for certain derivatives, suggesting that modifications can lead to compounds that preferentially target cancer cells while sparing normal cells .
Q & A
Q. Table 1: Substituent Effects on Reactivity
| Position | Substituent | Reactivity Trend (Relative Rate) |
|---|---|---|
| 6 | Br | High (leaving group in Pd catalysis) |
| 8 | F | Moderate (directs meta-substitution) |
| 2 | CH₃ | Low (steric hindrance) |
Basic: What spectroscopic techniques are used to confirm the structure of this compound, and what diagnostic signals are expected?
Answer:
- ¹H NMR :
- ¹³C NMR : Carbonyl (C-3) at δ 168–170 ppm; bromo/fluoro-substituted aromatic carbons at δ 115–125 ppm .
- MS : Molecular ion peak at m/z 261 (M⁺), with fragments at m/z 183 (loss of Br) and 154 (loss of F) .
Advanced: What strategies enable regioselective functionalization of the benzoxazine core in one-pot reactions?
Answer:
- Copper(I)-Catalyzed Click Chemistry : A one-pot approach using CuI (10 mol%) in DMF at 80°C couples alkynes (e.g., propargyl derivatives) to the oxazine ring, achieving >85% regioselectivity for position 7 .
- Protection-Deprotection : Temporary protection of the carbonyl (e.g., acetylation) allows selective bromination at position 5. Subsequent deprotection restores the oxazinone .
Basic: What assays are recommended for preliminary evaluation of biological activity?
Answer:
- Antimicrobial Screening : Broth microdilution (MIC) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
- Anticancer Activity : MTT assay on HeLa or MCF-7 cells (IC₅₀ determination) .
- Enzyme Inhibition : Fluorescence-based assays for kinase or protease inhibition (e.g., TRPV1 modulation) .
Advanced: How can molecular docking predict target interactions, and what parameters enhance model accuracy?
Answer:
- Target Selection : Prioritize proteins with halogen-binding pockets (e.g., kinases, GPCRs). The bromo group often forms halogen bonds with backbone carbonyls (e.g., TRPV1, PDB: 3K4Q) .
- Docking Workflow :
- Key Parameters : Van der Waals scaling (0.8–1.0), electrostatic contributions (ε=4), and solvation models (GBSA vs. PBSA) .
Advanced: How do structural modifications (e.g., substituent variation) impact bioactivity?
Answer:
Q. Table 2: SAR of Benzoxazine Derivatives
| Derivative | Substituents | IC₅₀ (μM, HeLa) | logP |
|---|---|---|---|
| Parent Compound | 6-Br, 8-F, 2-CH₃ | 12.3 | 2.7 |
| 6-Cl, 8-F, 2-CH₃ | 6-Cl, 8-F, 2-CH₃ | 18.9 | 2.9 |
| 6-Br, 8-OH, 2-CH₃ | 6-Br, 8-OH, 2-CH₃ | 8.5 | 1.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
